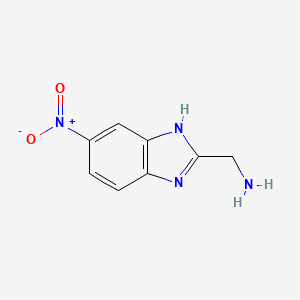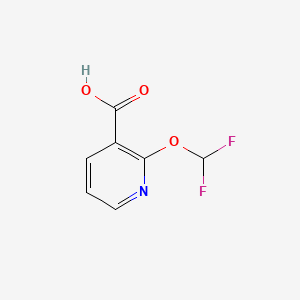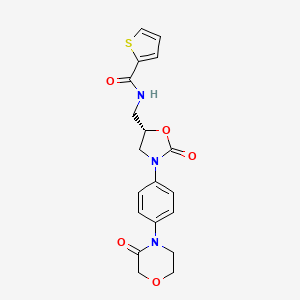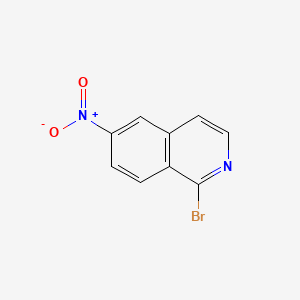
1-Bromo-6-nitroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinolines, a class of compounds to which 1-Bromo-6-nitroisoquinoline belongs, has seen significant advancements . Techniques such as microwave synthesis, use of clay or other recyclable catalysts, one-pot reactions, solvent-free conditions, use of ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) have been employed .Molecular Structure Analysis
The molecular structure of 1-Bromo-6-nitroisoquinoline is characterized by the presence of a bromine atom and a nitro group attached to an isoquinoline ring. The molecular weight of this compound is 253.055.Chemical Reactions Analysis
Quinolines and isoquinolines, which include 1-Bromo-6-nitroisoquinoline, are fusion products of a benzene ring and a pyridine nucleus . They are obtained from coal tar and are weakly basic heterocycles that resemble pyridine in their stability against chemical attack .Physical And Chemical Properties Analysis
1-Bromo-6-nitroisoquinoline is a powder at room temperature . Its molecular weight is 253.055.Wissenschaftliche Forschungsanwendungen
Imaging and Diagnostic Studies
1-Bromo-6-nitroisoquinoline and its derivatives have been extensively utilized in imaging and diagnostic applications, particularly involving the serotonin transporter in the brain. Lundkvist et al. (1999) characterized a bromine-76-labeled analogue, 5-bromo-6-nitroquipazine, as a potential radioligand for Positron Emission Tomography (PET) imaging of the serotonin transporter. The study highlighted its rapid brain penetration, consistent regional distribution with serotonin transporters, and specific binding inhibited by citalopram, indicating its potential for PET imaging of the serotonin transporter (Lundkvist et al., 1999). Similarly, Jagust et al. (1993) demonstrated the suitability of 5-iodo-6-nitroquipazine, a compound closely related to 1-Bromo-6-nitroisoquinoline, as a SPECT imaging agent of serotonin reuptake sites in non-human primates, emphasizing its potential in mapping serotonin reuptake sites in the brain (Jagust et al., 1993).
Pharmacological Characterization
The derivatives of 1-Bromo-6-nitroisoquinoline, such as 6-Bromo-3'-nitroflavone, have been pharmacologically characterized for their affinity and selectivity towards receptors. Wolfman et al. (1998) studied 6-Bromo-3'-nitroflavone for its affinity towards benzodiazepine receptors, noting its potent anxiolytic-like effects and absence of myorelaxant effects, distinguishing it from traditional benzodiazepines (Wolfman et al., 1998).
Cancer Research
In the domain of cancer research, 1-Bromo-6-nitroisoquinoline derivatives have been explored for their therapeutic potentials. A study by Mukherjee et al. (2013) evaluated a novel derivative, 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione, for its antitumor efficacy against murine tumors, demonstrating significant tumor regression effects and low toxicity, positioning it as a potential candidate for further drug development (Mukherjee et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-bromo-6-nitroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-9-8-2-1-7(12(13)14)5-6(8)3-4-11-9/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIOYVYPKSMYKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Br)C=C1[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-6-nitroisoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






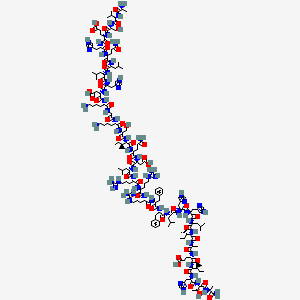
![Tricyclo[3.2.1.0~2,7~]octane-2-carboxylic acid](/img/structure/B571585.png)

